8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione
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Overview
Description
8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine core substituted with a dodecyl chain, a methyl group, and a 2-chloro-6-fluorobenzylthio moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for chemists and biologists alike.
Preparation Methods
The synthesis of 8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl bromide: This intermediate is synthesized by bromination of 2-chloro-6-fluorotoluene using bromine in the presence of a catalyst.
Formation of 2-chloro-6-fluorobenzylthio derivative: The bromide intermediate is then reacted with thiourea to form the corresponding thioether.
Coupling with purine derivative: The thioether is coupled with a purine derivative under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of alternative reagents and catalysts to improve efficiency and reduce costs.
Chemical Reactions Analysis
8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Scientific Research Applications
8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of enzymes: The compound can inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Disruption of cell membranes: The dodecyl chain allows the compound to interact with and disrupt cell membranes, leading to cell death.
Induction of apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
2-chloro-6-fluorobenzyl bromide: This compound is a key intermediate in the synthesis of the target compound and shares similar chemical properties.
2-chloro-6-fluorobenzyl chloride: Another intermediate with similar reactivity, used in various synthetic routes.
2-chloro-6-fluorobenzylamine: A related compound with potential biological activities.
The uniqueness of 8-[(2-chloro-6-fluorobenzyl)thio]-7-dodecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H34ClFN4O2S |
---|---|
Molecular Weight |
509.1 g/mol |
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H34ClFN4O2S/c1-3-4-5-6-7-8-9-10-11-12-16-31-21-22(30(2)24(33)29-23(21)32)28-25(31)34-17-18-19(26)14-13-15-20(18)27/h13-15H,3-12,16-17H2,1-2H3,(H,29,32,33) |
InChI Key |
PVVXFRPBVLCDDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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